4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine
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Overview
Description
4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with ethyl, methyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Substitution reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Pyridinyl group introduction: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using a pyridinyl boronic acid or halide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the pyridinyl ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides for alkylation or halogenating agents for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be studied for their interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific pathways or diseases.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action for 4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine: Similar structure but with the pyridinyl group at a different position.
4-Ethyl-1-methyl-3-(pyridin-4-yl)-1h-pyrazol-5-amine: Another positional isomer.
4-Ethyl-1-methyl-3-(phenyl)-1h-pyrazol-5-amine: Similar structure but with a phenyl group instead of a pyridinyl group.
Uniqueness
The uniqueness of 4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridinyl group at the 3-position of the pyrazole ring might confer unique binding properties and interactions with biological targets.
Properties
Molecular Formula |
C11H14N4 |
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Molecular Weight |
202.26 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-pyridin-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-3-9-10(14-15(2)11(9)12)8-5-4-6-13-7-8/h4-7H,3,12H2,1-2H3 |
InChI Key |
RIYSFKSMVKXLBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CN=CC=C2)C)N |
Origin of Product |
United States |
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